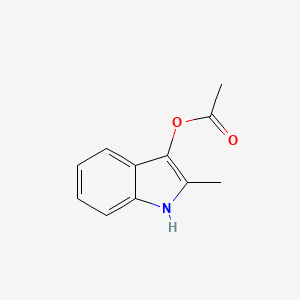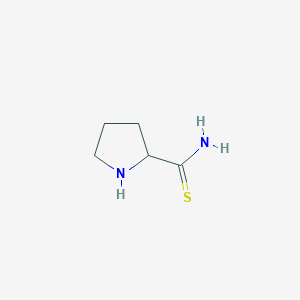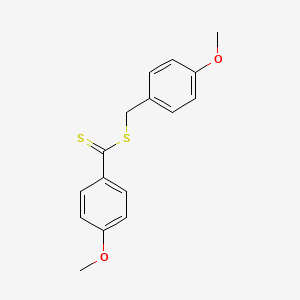![molecular formula C10H10BrN3 B13157356 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13157356.png)
1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Batch Synthesis: Involves the stepwise addition of reagents in a controlled environment, followed by purification and isolation of the final product.
Continuous Flow Synthesis: Utilizes a continuous flow reactor to streamline the synthesis process, allowing for higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-(3-Bromophenyl)-3-methyl-1H-pyrazol-5-amine: A similar pyrazole derivative with a methyl group instead of an amine group.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with additional functional groups.
Uniqueness: 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromophenyl group enhances its potential for various applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C10H10BrN3 |
|---|---|
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
1-[(3-bromophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H10BrN3/c11-9-3-1-2-8(6-9)7-14-5-4-10(12)13-14/h1-6H,7H2,(H2,12,13) |
Clave InChI |
DBBSEFYILLGCFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)CN2C=CC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


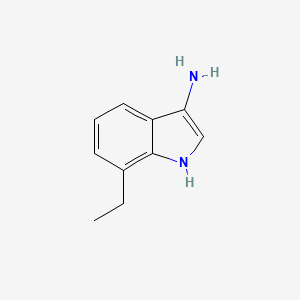
![1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13157280.png)
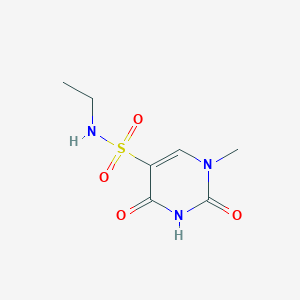

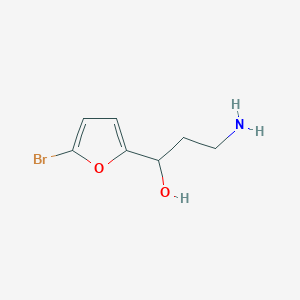

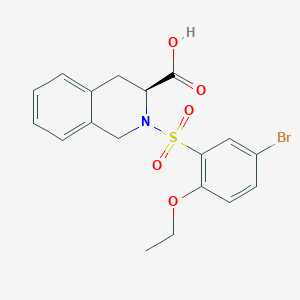
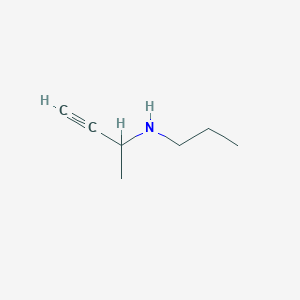


![N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B13157346.png)
